molecular formula C8H3ClF3NO2 B6227379 4-chloro-2-isocyanato-1-(trifluoromethoxy)benzene CAS No. 1261617-89-3

4-chloro-2-isocyanato-1-(trifluoromethoxy)benzene

Cat. No.: B6227379
CAS No.: 1261617-89-3
M. Wt: 237.6
InChI Key:
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Description

4-chloro-2-isocyanato-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3ClF3NO2 It is characterized by the presence of a chloro group, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-isocyanato-1-(trifluoromethoxy)benzene typically involves the reaction of 4-chloro-2-nitro-1-(trifluoromethoxy)benzene with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through distillation or recrystallization to achieve the desired level of purity for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-isocyanato-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: Reagents such as primary or secondary amines, alcohols, or water can be used.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation or metal hydrides for reduction.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of the original compound.

    Addition Reactions: Products include ureas, carbamates, or other addition products.

    Oxidation and Reduction Reactions: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-2-isocyanato-1-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development or as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-isocyanato-1-(trifluoromethoxy)benzene involves its reactive functional groups. The isocyanate group can react with nucleophiles, leading to the formation of various derivatives. The chloro and trifluoromethoxy groups can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(trifluoromethyl)phenyl isocyanate
  • 2-chloro-4-isocyanato-1-(trifluoromethoxy)benzene

Comparison

4-chloro-2-isocyanato-1-(trifluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical behaviors and properties, making it suitable for specific research and industrial applications.

Properties

CAS No.

1261617-89-3

Molecular Formula

C8H3ClF3NO2

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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